1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1h)-isoquinolinepropanoic acid
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Overview
Description
1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1h)-isoquinolinepropanoic acid is a complex organic compound that belongs to the isoquinoline class of alkaloids. This compound is characterized by its multiple methoxy groups and a propanoic acid moiety, making it a subject of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1h)-isoquinolinepropanoic acid typically involves multi-step organic reactions. One common method includes the Povarov reaction, which is a three-component cycloaddition reaction involving an arylamine, benzaldehyde, and an activated olefin such as methyl isoeugenol . This reaction is often catalyzed by Lewis acids like BF3·OEt2 and can be followed by dehydrogenation aromatization under microwave irradiation conditions using an oxidative I2-DMSO system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of green solvents and catalysts, such as deep eutectic solvents (DES), is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1h)-isoquinolinepropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1h)-isoquinolinepropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1h)-isoquinolinepropanoic acid involves its interaction with various molecular targets and pathways. It may inhibit specific enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of monoamine oxidase, affecting neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with similar methoxy groups but different biological activities.
1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline: Another isoquinoline derivative with similar structural features.
Uniqueness
1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1h)-isoquinolinepropanoic acid is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its multiple methoxy groups and propanoic acid moiety provide distinct chemical properties that differentiate it from other similar compounds.
Properties
CAS No. |
110817-19-1 |
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Molecular Formula |
C23H29NO6 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoic acid |
InChI |
InChI=1S/C23H29NO6/c1-27-19-6-5-15(12-20(19)28-2)11-18-17-14-22(30-4)21(29-3)13-16(17)7-9-24(18)10-8-23(25)26/h5-6,12-14,18H,7-11H2,1-4H3,(H,25,26) |
InChI Key |
CBYYUJQXRKBSCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2CCC(=O)O)OC)OC)OC |
Origin of Product |
United States |
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